molecular formula C11H16ClNO2 B8568541 4-Chloro-2-(3-methoxy-propoxy)-benzylamine

4-Chloro-2-(3-methoxy-propoxy)-benzylamine

Cat. No. B8568541
M. Wt: 229.70 g/mol
InChI Key: CKOVQMATCYEINK-UHFFFAOYSA-N
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Patent
US08053457B2

Procedure details

The title compound is synthesized by coupling followed by reduction of 4-chloro-2-fluoro-benzonitrile and 3-methoxy-propanol analogously to the preparation of Intermediate 98.1 as a colorless solid; ES-MS: M+=230.1; HPLC: AtRet=2.81 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4](F)[CH:3]=1.[CH3:11][O:12][CH2:13][CH2:14][CH2:15][OH:16]>>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[C:4]([O:16][CH2:15][CH2:14][CH2:13][O:12][CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C#N)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
AtRet=2.81 min.
Duration
2.81 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(CN)C=C1)OCCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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